4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one
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Overview
Description
4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one is a heterocyclic compound that features a furan ring, a morpholine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with morpholine and an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The amino group and furan ring can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and have been studied for their pharmacological properties.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-amino-3-(furan-2-yl)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C12H18N2O3/c13-9-10(11-2-1-5-17-11)8-12(15)14-3-6-16-7-4-14/h1-2,5,10H,3-4,6-9,13H2 |
InChI Key |
BZUQDEJKPHBAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(CN)C2=CC=CO2 |
Origin of Product |
United States |
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